molecular formula C10H12BrNO3S B1266800 4-(4-Bromophenylsulfonyl)morpholine CAS No. 834-67-3

4-(4-Bromophenylsulfonyl)morpholine

Cat. No. B1266800
CAS RN: 834-67-3
M. Wt: 306.18 g/mol
InChI Key: JWJRLABLXQZFAR-UHFFFAOYSA-N
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Patent
US08420695B2

Procedure details

Morpholine (58.2 mg, 0.668 mmol) and triethylamine (116 μl, 0.835 mmol were placed in a round-bottom flask with a stir bar. Dry dichloromethane (5870 μL) was then added and the solution cooled to 0° C. 4-bromobenzenesulfonyl chloride (150 mg, 0.556 mmol) was added and the reaction was allowed to warm to room temperature overnight. It was quenched with water and extracted in ethyl acetate. The organic layers were washed with aqueous sodium bicarbonate, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
Quantity
58.2 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
5870 μL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[Br:14][C:15]1[CH:20]=[CH:19][C:18]([S:21](Cl)(=[O:23])=[O:22])=[CH:17][CH:16]=1>ClCCl>[Br:14][C:15]1[CH:20]=[CH:19][C:18]([S:21]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)(=[O:23])=[O:22])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
58.2 mg
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
5870 μL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
It was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted in ethyl acetate
WASH
Type
WASH
Details
The organic layers were washed with aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.